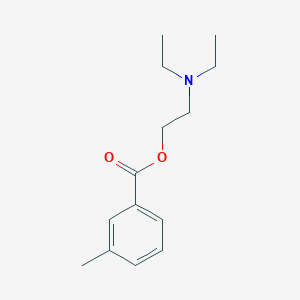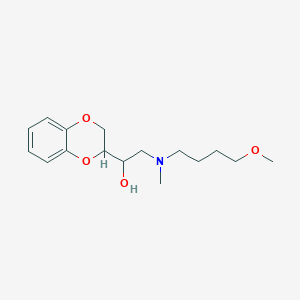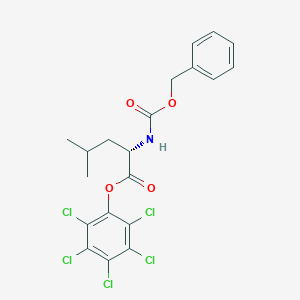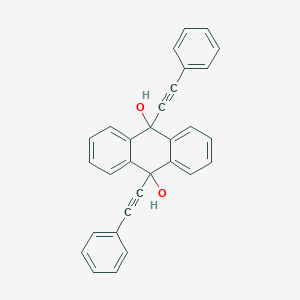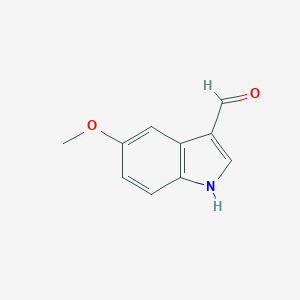
5-Methoxy-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
5-Methoxy-1H-indole-3-carbaldehyde (MI3C) is an organic compound belonging to the family of indole-3-carbaldehydes. It is a colorless solid with a melting point of around 160°C and is soluble in water and ethanol. MI3C is a versatile compound, with a wide range of applications in various fields of science, including organic synthesis, medicinal chemistry, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Versatile Electrophile for Indole Derivatives : 1-Methoxy-6-nitroindole-3-carbaldehyde has been found to be a versatile electrophile, reacting regioselectively with various nucleophiles to provide 2,3,6-trisubstituted indole derivatives. This includes the preparation of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Crystallography and Hydrogen Bonding : The study of 5-bromo-1H-indole-3-carbaldehyde 3-methoxy-benzoylylhydrazone revealed that its molecules pair by aminocarbonyl hydrogen bonds over a center of inversion, forming ribbons linked by hydrogen bonds (Ali, Halim, & Ng, 2005).
Natural Product from Radish : 1-Methoxyindole-3-carbaldehyde, a natural product isolated from radish, demonstrates that a hydroxy or methoxy group at the 1-position of the indole skeleton can function as a good leaving group in the presence of an electron-withdrawing group (Yamada, Shinmyo, Nakajou, & Somei, 2012).
New Indole Alkaloid from Cleome droserifolia : A new indole alkaloid, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, was isolated from Cleome droserifolia, showing potential for urease inhibition and marginal activity for α-glucosidase enzyme (Hussain et al., 2015).
Antibacterial Activities of Derivatives : Indole-3-carbaldehyde semicarbazone derivatives exhibited in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Derivatives 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide showed notable inhibitory activities (Carrasco et al., 2020).
Antimitotic Activities in Breast Cancer : 2-Phenylindole-3-carbaldehydes with lipophilic substituents exhibited strong growth inhibition in breast cancer cells, indicating their potential as inhibitors of tubulin polymerization (Kaufmann et al., 2007).
Antiproliferative Effects in Cancer Cell Lines : Novel indole derivatives synthesized from 1H-indole-3-carbaldehyde demonstrated significant in-vitro antiproliferative activity towards human breast cancer cell lines, indicating their potential as anticancer agents (Fawzy et al., 2018).
Antioxidant Activity for Parkinson’s Disease Treatment : Compound KAD22, derived from 5-methoxy-1-methyl-1H-indole-2-carbaldehyde, was investigated as a potential dopamine D2 receptor agonist with antioxidant activity for Parkinson’s disease treatment (Kaczor et al., 2021).
Wirkmechanismus
Target of Action
It has been used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . This suggests that it may interact with enzymes involved in tryptophan metabolism.
Mode of Action
It has been used in the synthesis of indole–hydrazone analogues . These analogues were prepared by condensation reactions between 5-Methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . The resulting compounds showed inhibitory effects, suggesting that 5-Methoxyindole-3-carboxaldehyde may exert its effects through the formation of these analogues .
Biochemical Pathways
Given its role in the synthesis of tryptophan dioxygenase inhibitors , it may be involved in the regulation of tryptophan metabolism and related pathways.
Result of Action
The indole–hydrazone analogues synthesized using this compound have shown inhibitory effects . This suggests that 5-Methoxyindole-3-carboxaldehyde may have potential applications in the development of inhibitors for various biochemical processes.
Action Environment
Like many other chemical compounds, its stability, reactivity, and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Methoxyindole-3-carboxaldehyde is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators . It interacts with enzymes such as tryptophan dioxygenase, influencing their activity and potentially affecting various biochemical reactions .
Cellular Effects
Indole derivatives are known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of tryptophan dioxygenase inhibitors . These inhibitors can affect gene expression and enzyme activity, suggesting that 5-Methoxyindole-3-carboxaldehyde may exert its effects at the molecular level through these mechanisms .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 179-183 °C , indicating its stability under high temperatures.
Metabolic Pathways
It is known to be involved in the synthesis of tryptophan dioxygenase inhibitors , suggesting it may interact with enzymes and cofactors in this pathway.
Eigenschaften
IUPAC Name |
5-methoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWARWGEOHQXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Record name | 5-methoxyindole-3-carboxaldehyde | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147471 | |
| Record name | 5-Methoxy-indol-3-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10601-19-1 | |
| Record name | 5-Methoxyindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-indol-3-aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10601-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-indol-3-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-INDOL-3-ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63C50ZW2D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been associated with 5-Methoxyindole-3-carboxaldehyde?
A1: 5-Methoxyindole-3-carboxaldehyde has been identified as a metabolite of Salvia miltiorrhiza polysaccharide . Research suggests that it plays a role in ameliorating experimental colitis by potentially interacting with the Nrf2/Keap1 signaling pathway . Additionally, decreased urine concentrations of 5-Methoxyindole-3-carboxaldehyde were observed in dogs experiencing acute diarrhea, a condition linked to gut microbiome dysbiosis .
Q2: Are there any known methods for synthesizing 5-Methoxyindole-3-carboxaldehyde?
A2: Yes, a study outlines a method for synthesizing trans-5-methoxy-3-styrenylindole, utilizing 5-Methoxyindole-3-carboxaldehyde as a starting material . The process involves a Wittig reaction with benzyltriphenylphosphonium chloride, derived from triphenylphosphine and benzyl chloride.
Q3: What are the structural characteristics of 5-Methoxyindole-3-carboxaldehyde?
A3: While specific spectroscopic data isn't provided in the provided abstracts, researchers have conducted conformational and vibrational spectroscopic studies, along with quantum chemical studies utilizing Density Functional Theory (DFT), to characterize the structure of 5-Methoxyindole-3-carboxaldehyde . Further research delves into spectroscopic analysis, quantum chemical calculations, and in vitro anticancer activity studies related to this compound .
Q4: Has 5-Methoxyindole-3-carboxaldehyde been found in any natural sources?
A4: Yes, research identifies 5-Methoxyindole-3-carboxaldehyde as a metabolite produced by the endophyte Diaporthe phaseolorum, which was isolated from the plant Combretum lanceolatum . This finding suggests potential applications in understanding the biological activities exhibited by D. phaseolorum.
Q5: What research tools and resources are valuable for studying 5-Methoxyindole-3-carboxaldehyde?
A5: Various research tools have been employed to study 5-Methoxyindole-3-carboxaldehyde. Mass spectrometry, particularly in conjunction with molecular networking and tools like MolNetEnhancer, proved valuable for identifying and characterizing this compound within complex biological samples . Additionally, techniques like gas chromatography-mass spectrometry (GC/MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC/MS) are crucial for analyzing 5-Methoxyindole-3-carboxaldehyde and related metabolites .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
